molecular formula C7H10N2S B3270011 6-(Ethylsulfanyl)pyridin-3-amine CAS No. 52025-15-7

6-(Ethylsulfanyl)pyridin-3-amine

Cat. No.: B3270011
CAS No.: 52025-15-7
M. Wt: 154.24 g/mol
InChI Key: QPNSNROGWGPVOE-UHFFFAOYSA-N
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Description

6-(Ethylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound has gained attention in scientific research due to its potential biological activity and diverse applications .

Biochemical Analysis

Biochemical Properties

Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative .

Cellular Effects

Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyridine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylsulfanyl)pyridin-3-amine typically involves the introduction of an ethylsulfanyl group to a pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with an ethylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as palladium.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfanyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Ethylsulfanyl)pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)pyridin-3-amine
  • 6-(Propylsulfanyl)pyridin-3-amine
  • 6-(Butylsulfanyl)pyridin-3-amine

Uniqueness

6-(Ethylsulfanyl)pyridin-3-amine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfanyl group offers a balance of steric and electronic effects, making it particularly useful in various applications .

Properties

IUPAC Name

6-ethylsulfanylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNSNROGWGPVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 g of 2-ethylthio-5-nitropyridine, 27 g of ammonium chloride, 54 ml of water, and 108 ml of ethanol is heated to 70°-80° C., and 16.2 g of reduced iron is added slowly with stirring. The mixture is stirred at the same temperature for 45 minutes. The hot reaction mixture is filtered, and the filtrate is concentrated. To the residue is added 50 ml of water, and the mixture is extracted with three 50-ml portions of chloroform. The combined extracts are washed with water, dried over magnesium sulfate and concentrated to give 3.7 g of crude 5-amino-2-ethylthiopyridine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
16.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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